2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide
CAS No.:
Cat. No.: VC16320065
Molecular Formula: C15H12ClN5O2
Molecular Weight: 329.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClN5O2 |
|---|---|
| Molecular Weight | 329.74 g/mol |
| IUPAC Name | 2-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C15H12ClN5O2/c1-23-14-8-10(6-7-13(14)21-9-17-19-20-21)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22) |
| Standard InChI Key | XORYBGXNRBTULU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)N3C=NN=N3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is C₁₅H₁₁ClN₅O₂, with a molecular weight of 329.74 g/mol . Key features include:
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Tetrazole ring: Enhances metabolic stability and mimics carboxylic acid functionality, improving target binding .
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Methoxy group: Influences electronic properties and solubility, potentially modulating pharmacokinetics.
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Chlorine substituent: Contributes to lipophilicity and steric effects, impacting receptor interactions .
Physicochemical parameters such as logP (2.03–2.83) and polar surface area (70.2 Ų) suggest moderate lipophilicity and blood-brain barrier permeability, aligning with trends observed in related tetrazole-bearing benzamides .
Table 1: Comparative Physicochemical Properties of Tetrazole-Containing Benzamides
Synthesis and Structural Elaboration
The synthesis of 2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide likely involves multi-step routes common to tetrazole-bearing benzamides:
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Nitrobenzamide Precursor:
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Tetrazole Ring Formation:
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Benzamide Coupling:
Key challenges include regioselectivity in tetrazole formation and purification of intermediates via chromatography .
Pharmacological Activity and Mechanisms
While direct activity data for this compound is unavailable, structurally related benzamides exhibit notable pharmacological profiles:
GPR35 Agonism
Tetrazole-substituted benzamides, such as N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, demonstrate potent GPR35 agonism (EC₅₀ = 0.87 μM) . The tetrazole ring’s hydrogen-bonding capacity mimics carboxylate groups, enhancing receptor binding . Substitutions at the para-position of the benzamide (e.g., methoxy, chloro) significantly modulate potency .
Anticancer Activity
Benzamide derivatives conjugated with heterocycles like tetrazoles show cytotoxicity against cancer cell lines (e.g., HT-29, IC₅₀ = 0.059–4.60 μM) . The chlorine substituent may enhance DNA intercalation or topoisomerase inhibition .
Table 2: Activity of Selected Tetrazole-Benzamide Analogues
Applications and Future Directions
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